N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
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Description
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
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Biological Activity
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the acetamide class and is characterized by a unique structure that includes:
- Dimethylphenyl group
- Pyrimidine ring with methyl and phenyl substitutions
- Acetamide linkage
Its chemical formula is C20H26N4O2 with a molecular weight of 354.45 g/mol. The InChI representation is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act by:
- Inhibiting Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways.
- Modulating Receptor Functions : The compound may bind to specific receptors, influencing cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in cell cultures.
Anticancer Activity
Several studies have focused on the anticancer potential of this compound. For instance:
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
This compound | HepG2 (liver cancer) | 13.004 | Induces apoptosis |
Control (Positive) | - | 100% viability | - |
The compound's effectiveness against HepG2 cells suggests that it may induce apoptosis through mitochondrial pathways.
Antimicrobial Activity
Preliminary studies indicate that this compound also possesses antimicrobial properties. It has shown efficacy against various bacterial strains in laboratory settings.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation markers in a mouse model of arthritis.
- Anticancer Screening : A comprehensive screening of various derivatives of similar compounds highlighted that modifications in the aryl rings significantly influenced their anticancer activity. The presence of electron-donating groups enhanced potency.
- In Silico Modeling : Computational studies have suggested potential binding interactions with key enzymes involved in cancer progression, providing insights into its mechanism of action.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14-8-10-18(11-9-14)22-23-17(4)12-20(25-22)27-13-19(26)24-21-15(2)6-5-7-16(21)3/h5-12H,13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZCSOHIQMWGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.